5-[(2,4-dichlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-[(2,4-dichlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxyphenyl group, and a pyrazolyl group, all connected to a phenol backbone.
Preparation Methods
The synthesis of 5-[(2,4-dichlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with a phenol derivative to form the dichlorobenzyl ether intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
5-[(2,4-dichlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
5-[(2,4-dichlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
5-[(2,4-dichlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol can be compared with other similar compounds, such as:
2-[(2,4-dichlorobenzyl)oxy]benzaldehyde: Shares the dichlorobenzyl ether structure but lacks the pyrazole and methoxyphenyl groups.
5-[(2,4-dichlorobenzyl)oxy]-2-(2-imino-5-(2-methoxyphenyl)-1,2-dihydropyrimidin-4-yl)phenol: Contains a similar phenol backbone but with different substituents on the pyrazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18Cl2N2O3 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methoxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C23H18Cl2N2O3/c1-29-22-5-3-2-4-17(22)19-12-26-27-23(19)18-9-8-16(11-21(18)28)30-13-14-6-7-15(24)10-20(14)25/h2-12,28H,13H2,1H3,(H,26,27) |
InChI Key |
PNVBXVVGIKUBKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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